![molecular formula C13H20ClN3O2 B1411867 (4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride CAS No. 2206243-27-6](/img/structure/B1411867.png)
(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride
Overview
Description
(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride, also known as 4-MMP, is a synthetic compound of the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 358.9 g/mol. 4-MMP is a versatile compound that has been used in a variety of scientific and research applications, including drug synthesis, pharmacological studies, and biochemical and physiological studies.
Scientific Research Applications
1. Imaging in Parkinson's Disease
- Application : Synthesis of [11C]HG-10-102-01, a potential PET (Positron Emission Tomography) agent for imaging the LRRK2 enzyme in Parkinson's disease.
- Details : This compound was synthesized and used to prepare the target tracer [11C]HG-10-102-01 with high radiochemical yield and purity for potential application in imaging studies related to Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
2. Antifungal Activity
- Application : Synthesis and evaluation of derivatives for antifungal activity.
- Details : Novel derivatives were synthesized, showing promising effects on antifungal activity, indicating potential applications in the development of antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
3. In Vitro Metabolism
- Application : Understanding the in vitro metabolism of legal highs.
- Details : This compound was synthesized as part of a study on new psychoactive substances (NPS), providing insights into the metabolism of such compounds (Power, Scott, Gardner, McAteer, O'Brien, Brehon, Talbot, & Kavanagh, 2014).
4. Synthesis and Molecular Docking
- Application : Study of novel compound synthesis, DFT calculation, and molecular docking for antiviral activity.
- Details : The compound was synthesized and analyzed for stability, intermolecular charge transfer, and potential antiviral activity using molecular docking (FathimaShahana & Yardily, 2020).
5. Antimicrobial Activity
- Application : Synthesis and evaluation of derivatives for antimicrobial activity.
- Details : Derivatives of the compound were synthesized and showed interesting antimicrobial activity, suggesting potential applications in creating new antimicrobial agents (Chaudhari, 2012).
properties
IUPAC Name |
(4-amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-15-5-7-16(8-6-15)13(17)10-3-4-11(14)12(9-10)18-2;/h3-4,9H,5-8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVSSGPYGJDMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.